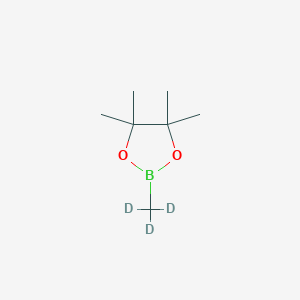
Methylboronic acid pinacol ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylboronic acid pinacol ester-d3 is a deuterated derivative of methylboronic acid pinacol ester. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it useful in various scientific applications, particularly in the field of organic synthesis. The presence of deuterium atoms can provide valuable insights into reaction mechanisms and pathways due to their unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylboronic acid pinacol ester-d3 typically involves the reaction of methylboronic acid with pinacol in the presence of a deuterium source. One common method is the reaction of methylboronic acid with pinacol in the presence of deuterated solvents such as deuterated methanol or deuterated water. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated solvents and reagents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methylboronic acid pinacol ester-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or alkane.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or amines in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Wissenschaftliche Forschungsanwendungen
Methylboronic acid pinacol ester-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Medicine: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methylboronic acid pinacol ester-d3 involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The deuterium atoms provide unique isotopic effects that can influence reaction rates and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of a methyl group.
Ethylboronic acid pinacol ester: Contains an ethyl group instead of a methyl group.
Butylboronic acid pinacol ester: Contains a butyl group instead of a methyl group.
Uniqueness
Methylboronic acid pinacol ester-d3 is unique due to the presence of deuterium atoms, which provide valuable isotopic labeling for studying reaction mechanisms and pathways. This isotopic labeling can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C7H15BO2 |
|---|---|
Molekulargewicht |
145.02 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3 |
InChI-Schlüssel |
FOQJHZPURACERJ-VPYROQPTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])B1OC(C(O1)(C)C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)
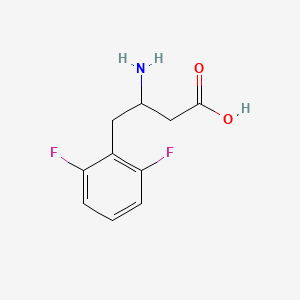
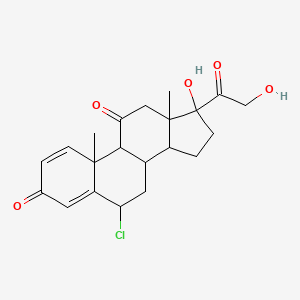
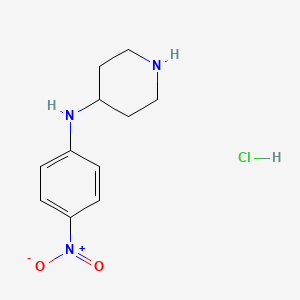
![8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15125621.png)
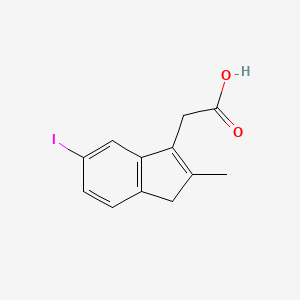
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B15125632.png)
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
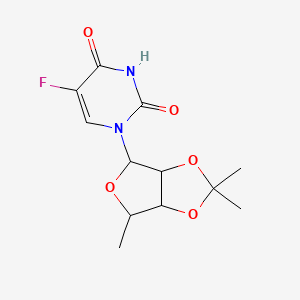
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
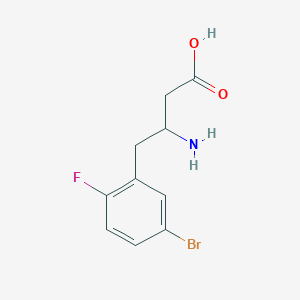
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)
